molecular formula C10H5BrF3NO3S B8695219 (3-bromoquinolin-6-yl) trifluoromethanesulfonate

(3-bromoquinolin-6-yl) trifluoromethanesulfonate

Cat. No.: B8695219
M. Wt: 356.12 g/mol
InChI Key: LFUPOLGJZMVRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromoquinolin-6-yl) trifluoromethanesulfonate is a chemical compound that combines the properties of trifluoromethanesulfonic acid and quinoline derivatives. This compound is known for its unique reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester typically involves the reaction of 3-bromoquinoline with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine, to facilitate the esterification process. The reaction is usually conducted at low temperatures to prevent any side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard industrial purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-bromoquinolin-6-yl) trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol under reducing conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Substituted quinoline derivatives.

    Oxidation Reactions: Quinoline N-oxides.

    Reduction Reactions: Alcohol derivatives of the ester.

Scientific Research Applications

(3-bromoquinolin-6-yl) trifluoromethanesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including antimalarial and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester involves its reactivity as an electrophile due to the presence of the trifluoromethanesulfonic acid group. This group enhances the electrophilic nature of the compound, making it highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethanesulfonic acid: Known for its strong acidity and used as a catalyst in various chemical reactions.

    3-Bromoquinoline: A precursor in the synthesis of various quinoline derivatives.

    Quinoline N-oxides: Oxidized derivatives of quinoline with applications in medicinal chemistry.

Uniqueness

(3-bromoquinolin-6-yl) trifluoromethanesulfonate is unique due to the combination of the trifluoromethanesulfonic acid group and the quinoline ring. This combination imparts unique reactivity and properties to the compound, making it valuable in various chemical and industrial applications.

Properties

Molecular Formula

C10H5BrF3NO3S

Molecular Weight

356.12 g/mol

IUPAC Name

(3-bromoquinolin-6-yl) trifluoromethanesulfonate

InChI

InChI=1S/C10H5BrF3NO3S/c11-7-3-6-4-8(1-2-9(6)15-5-7)18-19(16,17)10(12,13)14/h1-5H

InChI Key

LFUPOLGJZMVRMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1OS(=O)(=O)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of trifluoromethanesulfonic acid quinolin-6-yl ester (3.88 g, 14 mmol) and pyridine (2.26 mL, 28 mmol) in CCl4 (50 mL) was added bromine (0.86 mL, 16.8 mmol) dropwise. The mixture was heated to reflux for 2 hrs and cooled to room temperature. The liquid in the flask was decanted and washed with NaHCO3 and water. The dark solid on the bottom of the flask was treated with NaHCO3 and dichloromethane. The combined organic layers were washed with water again and dried before being evaporated to dryness. The crude product was purified by flash column chromatography eluting with petroleum ether/ethyl acetate (10/1˜1/1) to give 1.3 g of trifluoromethanesulfonic acid 3-bromo-quinolin-6-yl ester: 1H NMR (300 MHz, CDCl3) δ: 7.62 (m, 1H), 7.68 (d, 1H), 8.20 (d, 1H), 8.36 (m, 1H), 8.98 (d, 1H); MS (m/z) 356 [M+H]+.
Quantity
3.88 g
Type
reactant
Reaction Step One
Quantity
2.26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step Two

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